

Spectroscopic Profile of 1H-Benzo[g]indole: A Technical Guide

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Compound of Interest

Compound Name: **1H-Benzo[g]indole**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for the heterocyclic compound **1H-Benzo[g]indole**. The information is intended to assist researchers and scientists in the fields of chemistry and drug development in the characterization and utilization of this molecule. Data for mass spectrometry (MS) and carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy are presented. At the time of this report, specific experimental ¹H NMR and IR spectroscopic data were not readily available in the public databases searched. General experimental protocols for these techniques are provided as a reference.

Spectroscopic Data

The quantitative spectroscopic data available for **1H-Benzo[g]indole** is summarized in the tables below.

Mass Spectrometry (MS)

Mass spectrometry data provides information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight and elemental composition.

Table 1: Mass Spectrometry Data for **1H-Benzo[g]indole**

Technique	Source of Spectrum	Key Fragments (m/z)	Precursor Adduct/Type
GC-MS	F-43-887-8	Data not fully detailed in the source.	Not specified
LC-MS	MSBNK-CASMI_2012-SMI00141	167.0725 (999), 141.0693 (904), 115.0537 (712), 140.0616 (153), 166.0648 (113)	[M]+•
Other MS	MoNA041973	141.069626 (100), 168.08075 (42.23)	M+H
Other MS	MoNA041974	141.069717 (100), 168.080826 (33.89)	M+H

Data sourced from PubChem CID 98617.[\[1\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

The following table lists the available ¹³C NMR data.

Table 2: ¹³C NMR Spectroscopic Data for **1H-Benzo[g]indole**

Instrument	Solvent	Copyright
Bruker WH-90	Not specified	© 2002-2025 Wiley-VCH GmbH

This information indicates the availability of a ¹³C NMR spectrum, though specific chemical shift values are not provided in the source.[\[1\]](#)

Experimental ¹H NMR data for **1H-Benzo[g]indole**, including chemical shifts and coupling constants, were not found in the searched databases.

Infrared (IR) Spectroscopy

Experimental IR spectroscopic data for **1H-Benzo[g]indole**, detailing characteristic absorption bands, were not found in the searched databases.

Experimental Protocols

While specific experimental protocols for the acquisition of the above data for **1H-Benzo[g]indole** are not detailed in the available sources, the following sections describe general methodologies for the spectroscopic analysis of solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-25 mg of the solid sample is dissolved in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) to a final volume of about 0.6 mL in a clean NMR tube. Complete dissolution is ensured, and any solid particles are removed by filtration through a glass wool plug.
- **Instrument Setup:** The NMR spectrometer is tuned to the appropriate frequency for the nucleus being observed (e.g., ^1H or ^{13}C). The sample is placed in the magnet, and the field homogeneity is optimized through a process called shimming.
- **Data Acquisition:** A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is recorded. The number of scans is chosen to achieve an adequate signal-to-noise ratio.
- **Data Processing:** The FID is converted into a frequency-domain spectrum using a Fourier transform. The spectrum is then phased, and the baseline is corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).

Infrared (IR) Spectroscopy (Thin Solid Film Method)

- **Sample Preparation:** A small amount of the solid sample (around 50 mg) is dissolved in a few drops of a volatile solvent like methylene chloride or acetone.
- **Film Deposition:** A drop of this solution is placed onto a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin, solid film of the compound on the plate.

- Data Acquisition: The salt plate is mounted in the sample holder of the FT-IR spectrometer. A background spectrum of the clean, empty salt plate is typically recorded first. The infrared spectrum of the sample is then acquired by passing an infrared beam through the film.
- Data Analysis: The resulting spectrum shows the absorption of infrared radiation as a function of wavenumber. The positions and intensities of the absorption bands are correlated with the functional groups present in the molecule.

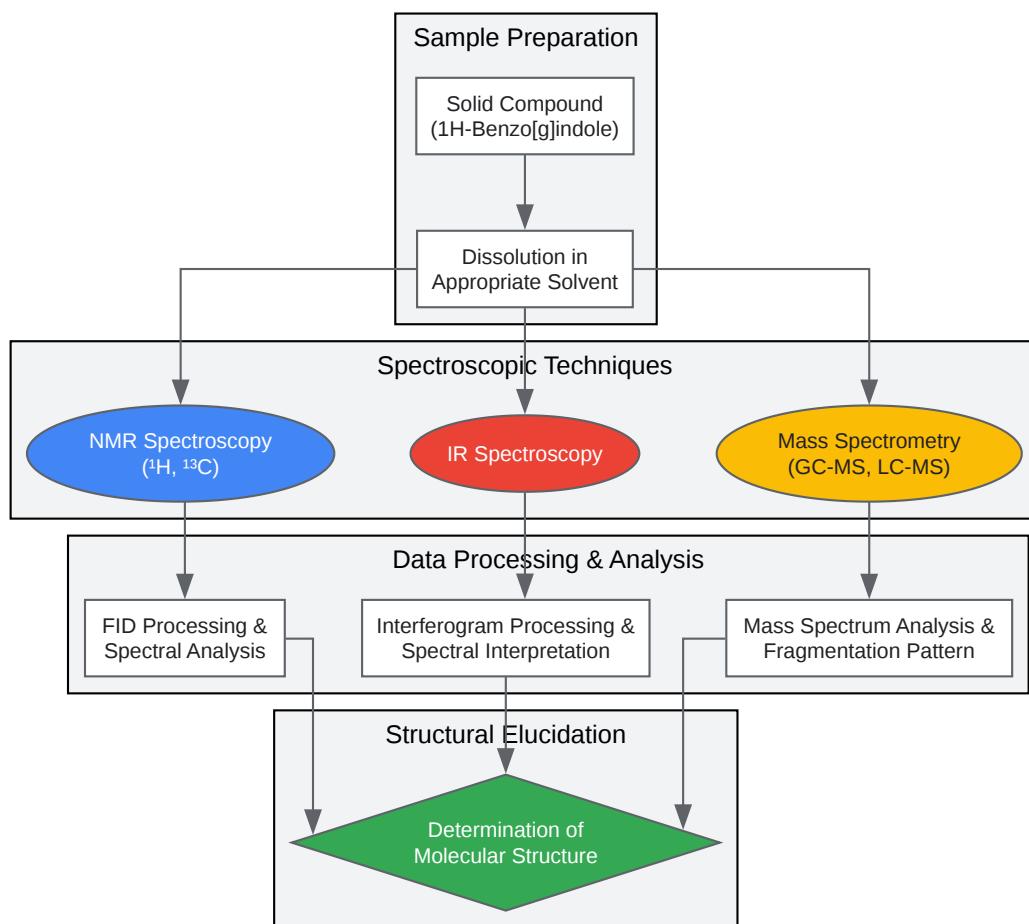
Mass Spectrometry (MS)

- Sample Introduction: For techniques like GC-MS, the sample is first vaporized and separated on a gas chromatography column before entering the mass spectrometer. For LC-MS, the sample is dissolved in a suitable solvent and separated on a liquid chromatography column.
- Ionization: In the mass spectrometer, the sample molecules are ionized. Common ionization techniques include Electron Ionization (EI) for GC-MS and Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for LC-MS.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or orbitrap).
- Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

General Workflow for Spectroscopic Analysis

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Caption: General workflow for spectroscopic analysis.

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References

- 1. 1H-Benzo(g)indole | C12H9N | CID 98617 - PubChem [pubchem.ncbi.nlm.nih.gov]
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